Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate
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Overview
Description
Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate is an organic compound with a complex structure that includes an ester functional group and an aminomethyl substituent on a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate typically involves the esterification of 2-(4-(aminomethyl)-3-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active aminomethyl-methylphenyl moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(aminomethyl)phenyl)acetate: Lacks the methyl group on the phenyl ring.
Ethyl 2-(4-(aminomethyl)-3-methylphenyl)acetate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(4-(aminomethyl)-3-ethylphenyl)acetate: Contains an ethyl group on the phenyl ring instead of a methyl group.
Uniqueness
Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate is unique due to the specific positioning of the aminomethyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)-3-methylphenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-9(6-11(13)14-2)3-4-10(8)7-12/h3-5H,6-7,12H2,1-2H3 |
InChI Key |
NPSPMUQGRBDVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)CN |
Origin of Product |
United States |
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